molecular formula C31H27N5O3S B12016433 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide

Cat. No.: B12016433
M. Wt: 549.6 g/mol
InChI Key: GYXKGFIOUUZRDE-UZWMFBFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide” is a complex organic compound that features a triazole ring, a sulfanyl group, and a hydrazide moiety. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring, followed by the introduction of the sulfanyl group, and finally the formation of the hydrazide moiety. Common reagents used in these steps include hydrazine, thiols, and various aromatic aldehydes. Reaction conditions often involve refluxing in solvents like ethanol or methanol, with catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of such complex compounds may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The hydrazide moiety can undergo reduction to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens or nitrating agents under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

This compound can be explored for various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for diseases like cancer or infections.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. For example, if it exhibits antimicrobial activity, it might inhibit the synthesis of bacterial cell walls or interfere with protein synthesis. The triazole ring is known to interact with various enzymes, potentially inhibiting their activity.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives, such as:

    Fluconazole: An antifungal agent.

    Ribavirin: An antiviral medication.

    Voriconazole: Another antifungal agent.

These compounds share the triazole ring but differ in their substituents, which can significantly affect their biological activity and specificity.

Properties

Molecular Formula

C31H27N5O3S

Molecular Weight

549.6 g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-phenoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C31H27N5O3S/c1-22-11-15-25(16-12-22)36-30(24-13-17-26(38-2)18-14-24)34-35-31(36)40-21-29(37)33-32-20-23-7-6-10-28(19-23)39-27-8-4-3-5-9-27/h3-20H,21H2,1-2H3,(H,33,37)/b32-20+

InChI Key

GYXKGFIOUUZRDE-UZWMFBFFSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N/N=C/C3=CC(=CC=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NN=CC3=CC(=CC=C3)OC4=CC=CC=C4)C5=CC=C(C=C5)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.